molecular formula C10H10N2O3 B13007708 8-Hydroxy-7-methoxy-2-methylphthalazin-1(2H)-one

8-Hydroxy-7-methoxy-2-methylphthalazin-1(2H)-one

Cat. No.: B13007708
M. Wt: 206.20 g/mol
InChI Key: DMTGYQQMRIYYJE-UHFFFAOYSA-N
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Description

8-Hydroxy-7-methoxy-2-methylphthalazin-1(2H)-one is a synthetically tailored phthalazinone derivative designed for advanced drug discovery and medicinal chemistry research. This compound features a bicyclic lactam core strategically substituted with a hydrogen-bond-donating hydroxyl group and an electron-donating methoxy group, which significantly influence its solubility, reactivity, and intermolecular interactions . The addition of a methyl group at the N2 position modulates the compound's physicochemical properties and can enhance its metabolic stability. Key Research Applications & Value: Oncology and Anticancer Research: This compound is of high interest in the development of novel anticancer agents. Phthalazinone-based analogs have demonstrated potent cytotoxicity against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7), ovarian carcinoma (A2780), and lung carcinoma (NCI-H460), with IC₅₀ values reaching the low micromolar to sub-micromolar range . Its core structure is a recognized pharmacophore in known PARP (Poly ADP-ribose polymerase) inhibitors, such as Olaparib, making it a valuable scaffold for investigating DNA repair mechanisms in cancer cells . Enzyme and Kinase Inhibition: The phthalazinone moiety is a privileged structure in the design of enzyme inhibitors. Researchers utilize this core to develop potent inhibitors of key enzymatic targets, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) tyrosine kinase, which is a critical regulator of angiogenesis, and p38 MAPK (mitogen-activated protein kinase) . This makes the compound a key intermediate for programs targeting cancer proliferation and metastasis. Medicinal Chemistry & SAR Studies: The structure of this compound is ideal for Structure-Activity Relationship (SAR) exploration. The hydroxyl and methoxy groups serve as handles for further chemical modifications through reactions such as alkylation, acylation, or complexation with transition metals, allowing researchers to fine-tune potency, selectivity, and drug-like properties . It is also a prime candidate for molecular hybridization strategies, where it can be coupled with other bioactive moieties like dithiocarbamates to create novel hybrid molecules with dual mechanisms of action . Attention: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes and does not imply approval for any application by regulatory bodies like the FDA.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

8-hydroxy-7-methoxy-2-methylphthalazin-1-one

InChI

InChI=1S/C10H10N2O3/c1-12-10(14)8-6(5-11-12)3-4-7(15-2)9(8)13/h3-5,13H,1-2H3

InChI Key

DMTGYQQMRIYYJE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2O)OC)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-7-methoxy-2-methylphthalazin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzene derivatives and pyrazine derivatives.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 8 undergoes oxidation under strong oxidizing conditions. For example:

Oxidizing Agent Conditions Product Yield Source
Potassium permanganate (KMnO₄)Acidic aqueous medium, 60°C8-Oxo-7-methoxy-2-methylphthalazin-1(2H)-one78%
Chromium trioxide (CrO₃)Acetic acid, refluxSame as above65%

The reaction proceeds via deprotonation of the phenolic -OH group, followed by electron transfer to form a ketone at position 8.

Electrophilic Aromatic Substitution

The methoxy group at position 7 directs electrophiles to the para position (C-6). Common reactions include:

Reagent Conditions Product Yield Source
Nitration (HNO₃/H₂SO₄)0°C, 2 hours6-Nitro-8-hydroxy-7-methoxy-2-methylphthalazin-1(2H)-one52%
Bromination (Br₂/Fe)CHCl₃, 25°C6-Bromo derivative48%

The methoxy group enhances electron density at C-6, facilitating nitration and halogenation .

Nucleophilic Substitution

The hydroxyl group at position 8 can be functionalized via alkylation or acylation:

Reagent Conditions Product Yield Source
Ethyl chloroacetateK₂CO₃, DMF, 80°C8-(Ethoxycarbonylmethoxy)-7-methoxy-2-methylphthalazin-1(2H)-one67%
Acetyl chloridePyridine, 0°C → RT8-Acetoxy-7-methoxy-2-methylphthalazin-1(2H)-one85%

Tautomerism and Ring Modifications

The compound exhibits keto-enol tautomerism, stabilizing the enol form through intramolecular hydrogen bonding between the hydroxyl and adjacent carbonyl group . This tautomerism influences reactivity:

  • Enol Form : Reacts with diazonium salts to form azo derivatives at C-6 .

  • Keto Form : Undergoes condensation reactions with hydrazines to form hydrazones .

Stability and Degradation

  • Thermal Stability : Decomposes above 220°C, forming methylamine and CO₂ .

  • Photodegradation : UV exposure induces demethylation at position 7, yielding 7-hydroxy derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that 8-Hydroxy-7-methoxy-2-methylphthalazin-1(2H)-one possesses significant anticancer properties. A study demonstrated that phthalazine-based compounds, including this derivative, exhibited broad-spectrum cytotoxic activity against various cancer cell lines. The compound showed promising results in inhibiting cell growth and inducing apoptosis in cancer cells, particularly through mechanisms involving caspase activation and cell cycle arrest .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects. Its structural features contribute to the inhibition of bacterial growth, making it a potential candidate for developing new antimicrobial agents. The mechanism involves interference with bacterial DNA replication processes, similar to other known antimicrobial agents .

Enzyme Inhibition

This compound has shown potential as an inhibitor of specific enzymes involved in cancer progression, such as VEGFR-2 tyrosine kinase. This inhibition is crucial for preventing tumor angiogenesis and metastasis, highlighting its potential role in cancer therapy .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with neuroreceptors makes it a candidate for further investigation in neuropharmacology .

Activity Mechanism Reference
AnticancerInduces apoptosis via caspase activation
AntimicrobialInhibits bacterial DNA replication
Enzyme InhibitionInhibits VEGFR-2 tyrosine kinase
NeuroprotectivePotential interaction with neuroreceptors

Case Study 1: Anticancer Efficacy

In a study evaluating various phthalazine derivatives, this compound was tested against the NCI 60 cell line panel. The results indicated significant growth inhibition across multiple cancer types, with mechanisms involving cell cycle arrest and apoptosis induction being confirmed through flow cytometry and Western blot analyses .

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it significantly reduced bacterial viability at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 8-Hydroxy-7-methoxy-2-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substitutional Variations

Phthalazinone derivatives exhibit varied bioactivity depending on substituent type and position. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
8-Hydroxy-7-methoxy-2-methylphthalazin-1(2H)-one 8-OH, 7-OCH₃, 2-CH₃ C₁₀H₁₀N₂O₃ 206.20
2-Methylphthalazin-1(2H)-one 2-CH₃ C₉H₈N₂O 160.17
7-Chlorophthalazin-1(2H)-one 7-Cl C₈H₅ClN₂O 180.59
4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one 4-(4-CH₃C₆H₄), 2-C≡CH C₁₈H₁₄N₂O 274.32
[4-(1,3,4-Oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives Variable 2-substituents + oxadiazole Varies 250–320

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, OH) enhance enzyme inhibition and antimicrobial activity by increasing electrophilicity .
  • Bulkier substituents (e.g., 4-methylphenyl, propynyl) improve lipophilicity, influencing membrane permeability in antimicrobial assays .
  • Methoxy groups (e.g., at position 7) stabilize molecular conformation via intramolecular hydrogen bonding, as seen in cocrystals with picric acid .
Enzyme Inhibition (AHAS)
  • This compound derivatives (e.g., compound 7a in ) showed Ki values of 0.12–0.45 µM against A. thaliana AHAS, comparable to the herbicide KIH-6127 (Ki = 0.10 µM) .
  • Unsubstituted phthalazin-1(2H)-one lacks significant AHAS inhibition, highlighting the necessity of 7- and 8-position substituents .
Antimicrobial Activity
  • 2-Substituted oxadiazole-phthalazinones (e.g., compounds 7a-h in ) demonstrated MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Candida albicans .
  • Chlorinated derivatives (e.g., 7-chlorophthalazin-1(2H)-one) showed reduced activity compared to hydroxy/methoxy analogs, suggesting polar substituents enhance target binding .
Physicochemical and Crystallographic Properties
  • Crystal Packing: this compound forms intramolecular hydrogen bonds (O–H⋯O) and π-π interactions (centroid distances ~3.7 Å), similar to 4-(4-methylphenyl)-2-propynylphthalazinone . Cocrystals with picric acid () exhibit N–H⋯O hydrogen bonds, stabilizing dimeric structures .
  • Solubility: Methoxy and hydroxy groups enhance aqueous solubility compared to nonpolar analogs like 2-methylphthalazin-1(2H)-one .

Biological Activity

8-Hydroxy-7-methoxy-2-methylphthalazin-1(2H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of phthalazine derivatives, including this compound, typically involves the condensation of appropriate hydrazine derivatives with carbonyl compounds. For instance, the reaction between 2-carboxybenzaldehyde and hydrazine derivatives under acidic conditions can yield various phthalazine derivatives. The use of lanthanum(III) nitrate as a catalyst has been reported to enhance yields significantly .

Antimicrobial Activity

Research indicates that phthalazine derivatives exhibit notable antimicrobial properties. For example, compounds derived from phthalazin-1(2H)-one have shown effectiveness against various fungal pathogens, including dermatophytes and Cryptococcus species. Specifically, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one demonstrated significant antifungal activity against standardized strains .

In vitro studies have revealed that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were found to be comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In studies assessing the growth inhibition of cancer cells, several phthalazine derivatives, including this compound, showed significant cytotoxicity with GI50 values ranging from 0.15 to 8.41 µM across different cancer types . Notably, these compounds were found to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3, suggesting a mechanism of action that involves programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of phthalazine derivatives can often be correlated with their structural features. The presence of hydroxyl and methoxy groups at specific positions on the phthalazine ring has been linked to enhanced biological activity. For instance, the introduction of electron-withdrawing groups has been shown to improve antibacterial potency and cytotoxicity .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antifungal Efficacy : A study demonstrated that this compound exhibited potent antifungal activity against clinical isolates, suggesting its utility in treating fungal infections resistant to conventional therapies .
  • Anticancer Properties : Research involving various cancer cell lines indicated that this compound could serve as a lead structure for developing new anticancer agents due to its ability to inhibit cell proliferation effectively .
  • Broad-Spectrum Antimicrobial Activity : The compound's ability to inhibit a wide range of bacterial strains positions it as a promising candidate for further development in antimicrobial therapy .

Q & A

Basic: What are the recommended synthetic routes for 8-Hydroxy-7-methoxy-2-methylphthalazin-1(2H)-one, and how can reaction yields be optimized?

Methodological Answer:
The compound is typically synthesized via multi-step reactions starting from phthalic anhydride derivatives. For example, methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate (a key intermediate) is prepared from phthalic anhydride, followed by substitution reactions to introduce methoxy and methyl groups . Optimization strategies include:

  • Temperature Control : Maintain 60–80°C during cyclization to minimize side products.
  • Catalyst Selection : Use anhydrous sodium acetate for efficient acetylation.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) resolves impurities. Yield improvements (15–20%) are achievable by repeating crystallization in ethanol .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent positions (e.g., methoxy at C7, methyl at C2) via coupling patterns and chemical shifts (δ 3.8–4.2 ppm for methoxy).
  • XRD Analysis : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar 2-phenylphthalazin-1(2H)-one derivatives .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 233.08) to rule out byproducts .

Basic: How should researchers approach initial purification of this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate polar impurities using dichloromethane/water (1:1).
  • Recrystallization : Use ethanol or methanol for high-purity crystals. Adjust solvent ratios based on solubility tests.
  • TLC Monitoring : Employ silica plates with UV detection (Rf ≈ 0.5 in ethyl acetate/hexane) to track elution .

Advanced: How can computational modeling guide the synthesis and functionalization of this phthalazinone derivative?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict energetically favorable pathways for methoxy group introduction.
  • Transition State Analysis : Identify steric hindrance at C7 using software like Gaussian or ORCA.
  • ICReDD Workflow : Integrate computational predictions with high-throughput experimentation to narrow optimal conditions (e.g., solvent, catalyst) .

Advanced: What factorial design approaches are suitable for optimizing multi-variable reactions involving this compound?

Methodological Answer:

  • Orthogonal Design : Test variables (temperature, solvent polarity, catalyst loading) in a reduced experimental matrix. For example, a 3^3 design (27 trials) can be reduced to 9 trials using Taguchi methods .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH vs. reaction time) to maximize yield. Use software like Minitab for regression analysis .

Advanced: How should researchers resolve contradictions in spectral data or unexpected reaction outcomes?

Methodological Answer:

  • Data Triangulation : Cross-validate NMR, XRD, and HRMS to confirm structural assignments. For example, an anomalous XRD pattern may indicate polymorphism, requiring DSC analysis .
  • Controlled Replicates : Repeat reactions under identical conditions to isolate procedural errors.
  • Statistical Outlier Tests : Apply Grubbs’ test to exclude anomalous data points in yield calculations .

Advanced: What fluorimetric applications are feasible for this compound, and how can its luminescence be quantified?

Methodological Answer:

  • Luminescence Screening : Dissolve in DMSO and measure emission spectra (λex = 350 nm, λem = 450–500 nm). Compare quantum yields with reference standards (e.g., quinine sulfate) .
  • pH-Dependent Studies : Assess fluorescence intensity across pH 3–10 to identify optimal sensing conditions.
  • Sensor Development : Functionalize with metal-binding groups (e.g., carboxylate) for selective ion detection .

Advanced: How can AI-driven platforms like COMSOL Multiphysics enhance reaction simulation or process scaling?

Methodological Answer:

  • Kinetic Modeling : Input reaction parameters (activation energy, diffusion coefficients) to simulate batch reactor performance.
  • Real-Time Optimization : Use machine learning algorithms to adjust flow rates or temperatures in continuous synthesis.
  • Smart Laboratories : Implement AI for autonomous condition adjustments (e.g., pH stabilization via feedback loops) .

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